molecular formula C18H25BrN2O2 B2407609 2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034588-96-8

2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2407609
CAS No.: 2034588-96-8
M. Wt: 381.314
InChI Key: BVHAGYPPFYFIMV-UHFFFAOYSA-N
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Description

2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom attached to a benzamide structure, which is further connected to a piperidine ring and a tetrahydropyran moiety. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a benzamide precursor, followed by the introduction of the piperidine and tetrahydropyran groups through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of specific proteins or enzymes.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or pathways.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups within the molecule can form various interactions, including hydrogen bonds, van der Waals forces, and covalent bonds, with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide include:

  • 2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)aniline
  • 4-bromotetrahydropyran
  • 2-(bromomethyl)tetrahydro-2H-pyran

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure allows it to interact with a wide range of molecular targets and undergo diverse chemical reactions, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

2-bromo-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O2/c19-17-4-2-1-3-16(17)18(22)20-13-14-5-9-21(10-6-14)15-7-11-23-12-8-15/h1-4,14-15H,5-13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHAGYPPFYFIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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